molecular formula C4H9O2PS2 B8039196 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione CAS No. 695-68-1

4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione

Cat. No.: B8039196
CAS No.: 695-68-1
M. Wt: 184.2 g/mol
InChI Key: RAFIXHZWWVZVSK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione is a chemical compound with the molecular formula C4H9O2PS2. It is known for its unique structure, which includes a dioxaphospholane ring with sulfur atoms. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione typically involves the reaction of 2,3-butanediol with phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants and using a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The sulfur atoms in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include redox reactions and the formation of sulfur-containing intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate
  • 1,3-Dioxaphospholane derivatives

Uniqueness

4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione is unique due to its specific dioxaphospholane ring structure with sulfur atoms. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications compared to other similar compounds.

Properties

IUPAC Name

4,5-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O2PS2/c1-3-4(2)6-7(8,9)5-3/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFIXHZWWVZVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OP(=S)(O1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O2PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321431
Record name 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-68-1
Record name NSC375167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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